Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that contains both quinoline and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate typically involves the reaction of quinoline derivatives with benzoxazole precursors. One common method involves the condensation of 2-mercaptoquinoline with methyl 2-bromo-1,3-benzoxazole-5-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation with palladium on carbon
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Alkylated or acylated quinoline derivatives
Scientific Research Applications
Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process, which is a key mechanism for its anticancer activity. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline moiety but lacks the benzoxazole ring.
Benzoxazole-5-carboxylate: Contains the benzoxazole ring but lacks the quinoline moiety.
Quinoline-2-thiol: Contains the quinoline moiety with a thiol group instead of the sulfanyl group.
Uniqueness
Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate is unique due to the presence of both quinoline and benzoxazole rings, which confer distinct chemical and biological properties. The combination of these two moieties enhances its potential as a multifunctional compound in various applications .
Properties
Molecular Formula |
C19H14N2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-(quinolin-2-ylmethylsulfanyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C19H14N2O3S/c1-23-18(22)13-7-9-17-16(10-13)21-19(24-17)25-11-14-8-6-12-4-2-3-5-15(12)20-14/h2-10H,11H2,1H3 |
InChI Key |
XXSMKUFKWFHASI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)SCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.